molecular formula C14H16N4O2S B7071216 N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide

Cat. No.: B7071216
M. Wt: 304.37 g/mol
InChI Key: AWENYQWUJKQBIE-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[34]octane-6-carboxamide is a complex organic compound that features a unique combination of a furan ring, a thiadiazole ring, and a spirocyclic structure

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13(18-7-6-14(9-18)4-2-5-14)15-12-17-16-11(21-12)10-3-1-8-20-10/h1,3,8H,2,4-7,9H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWENYQWUJKQBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(C2)C(=O)NC3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, furan-2-carboxylic acid can be used to introduce the furan moiety into the thiadiazole ring.

    Spirocyclic Structure Formation: The spirocyclic structure is often formed through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step requires careful control of reaction conditions to ensure the correct spirocyclic product is obtained.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the spirocyclic amine. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, where various nucleophiles can replace the amide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in the presence of catalysts such as triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted carboxamide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with molecular targets such as DNA and specific enzymes. The thiadiazole ring is known to interfere with DNA replication, thereby inhibiting the proliferation of cancer cells . Additionally, the compound may inhibit key enzymes in bacterial and fungal cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide

Uniqueness

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide is unique due to its spirocyclic structure, which is not commonly found in similar compounds. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

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